Traxoprodil
Vue d'ensemble
Description
Traxoprodil, also known by its developmental code name CP-101606, is a drug developed by Pfizer. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit . This compound has shown neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies .
Applications De Recherche Scientifique
Traxoprodil has been extensively studied for its potential therapeutic applications. In the field of medicine, it has been investigated as a treatment for conditions such as stroke, depression, and Parkinson’s disease . In animal studies, this compound has shown neuroprotective effects, reducing brain damage after stroke . It has also demonstrated rapid-acting antidepressant effects similar to those of ketamine . Additionally, this compound has been studied for its potential use in combination with other antidepressants to enhance their efficacy .
Mécanisme D'action
The mechanism of action of traxoprodil involves its selective inhibition of the NR2B subunit of the NMDA receptor . By blocking this subunit, this compound reduces the excitatory neurotransmission mediated by glutamate, which is implicated in various neurological disorders . This inhibition leads to neuroprotective effects, as excessive activation of NMDA receptors can result in neuronal damage . The molecular targets and pathways involved in the action of this compound include the modulation of glutamatergic neurotransmission and the reduction of excitotoxicity .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Traxoprodil interacts with the NMDA receptor, specifically the NR2B subunit . It acts as an antagonist, inhibiting the glutamate-induced death of rat hippocampal neurons .
Cellular Effects
This compound has been shown to potentiate the antidepressant-like effects of certain antidepressant drugs in the forced swim test (FST) in mice . This suggests that it may have a significant impact on cellular signaling pathways and gene expression related to mood regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively antagonizing the NR2B subunit of the NMDA receptor . This action inhibits the activity of the receptor and modulates the cellular response to glutamate, a key neurotransmitter.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a potent effect on the behavior of animals in the FST
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At a dose of 10 mg/kg, this compound was found to potentiate the activity of several antidepressants .
Metabolic Pathways
Its interaction with the NMDA receptor suggests that it may influence glutamatergic signaling pathways .
Transport and Distribution
Given its activity at the NMDA receptor, it is likely to be present in areas of the brain where these receptors are abundant .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the NMDA receptor. These receptors are typically located at synapses in the brain, suggesting that this compound may also be found in these locations .
Méthodes De Préparation
The synthetic route typically involves the use of 4-hydroxyphenyl and 4-hydroxy-4-phenylpiperidine as starting materials . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Traxoprodil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Comparaison Avec Des Composés Similaires
Traxoprodil is unique in its selective targeting of the NR2B subunit of the NMDA receptor . Other similar compounds include ketamine, memantine, and phencyclidine (PCP), which also act as NMDA receptor antagonists . this compound’s selectivity for the NR2B subunit distinguishes it from these compounds . For example, ketamine and PCP are non-selective NMDA receptor antagonists, while memantine has a different mechanism of action and is used primarily for the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSVZNTSXPFJA-HNAYVOBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158605 | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134234-12-1 | |
Record name | Traxoprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134234-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Traxoprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134234-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAXOPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?
A1: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) acts as a potent and selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the NR2B subunit. [, , , , , , , ]
Q2: How does antagonism of the NR2B subunit of the NMDAR relate to the observed antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A2: While the exact mechanism remains under investigation, research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)'s antidepressant-like effects may be linked to its modulation of two key signaling pathways: the brain-derived neurotrophic factor/extracellular signal-regulated kinase/cAMP-response element binding protein (BDNF/ERK/CREB) pathway and the protein kinase B/Forkhead box O/building information modelling (AKT/FOXO/Bim) pathway. [, , , , ]
Q3: What evidence suggests the involvement of the BDNF/ERK/CREB pathway in (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)'s effects?
A3: Studies have shown that chronic unpredictable mild stress (CUMS) in mice leads to decreased expression of BDNF, p-ERK1/2, and p-CREB in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) was observed to ameliorate these alterations, suggesting a potential role for the BDNF/ERK/CREB pathway in its antidepressant-like effects. []
Q4: What role does the AKT/FOXO/Bim pathway play in the context of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A4: Similar to the BDNF/ERK/CREB pathway, CUMS-induced stress in mice is associated with increased expression of AKT, FOXO, and Bim in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) has been found to attenuate these CUMS-induced changes, pointing towards a potential modulation of the AKT/FOXO/Bim pathway. []
Q5: What other potential mechanisms of action are being explored for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A5: Research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) might exert its effects by modulating hippocampal-prefrontal coupling and reward-related networks in the brain. [, ]
Q6: What is the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A6: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound).
Q7: Is there any available spectroscopic data characterizing the structure of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A7: The provided abstracts do not delve into the spectroscopic characterization of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound).
Q8: How is (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) metabolized in the body?
A8: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) is extensively metabolized, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The major metabolic pathways involve aromatic hydroxylation, O-glucuronidation, and methylation. [, ]
Q9: Are there differences in the metabolism of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) between different individuals?
A9: Yes, individuals classified as CYP2D6 extensive metabolizers (EMs) exhibit faster elimination of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) compared to CYP2D6 poor metabolizers (PMs). []
Q10: What is the primary route of elimination for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A10: The majority of the administered dose of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) is excreted in the urine. []
Q11: What preclinical models have been used to investigate the antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A11: Several animal models, including the chronic unpredictable mild stress (CUMS) model, the forced swim test, and the tail suspension test, have been employed to assess the potential antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound). [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.